Product packaging for L-Arginine L-malate(Cat. No.:CAS No. 93964-77-3)

L-Arginine L-malate

Cat. No.: B1590657
CAS No.: 93964-77-3
M. Wt: 308.29 g/mol
InChI Key: RUFJTBOKWJYXPM-ZBRNBAAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Arginine L-malate is a chemical compound with the molecular formula C10H20N4O7 and an average mass of 308.291 g/mol . It is formed as a 1:1 salt of L-arginine and L-malic acid . This compound is of significant interest in biochemical and physiological research, primarily for its potential dual role in nitric oxide (NO) synthesis and cellular energy production. L-arginine serves as a direct precursor for nitric oxide, a key signalling molecule that mediates vasodilation, blood flow, and glucose uptake . The malate component, an intermediate in the tricarboxylic acid (TCA) cycle, is investigated for its role in supporting ATP production and potentially reducing lactate accumulation . Research applications for this compound are extensive. Preclinical and clinical studies often focus on exercise physiology, where it is used to investigate: • Nitric Oxide Bioavailability: Exploring how the combination of precursors may influence NO production, vascular function, and nutrient delivery to tissues . • Metabolic Interactions: Studying the synergistic effects of its components on the malate-aspartate shuttle and ammonia clearance via the urea cycle . • Fatigue and Performance: Examining its potential to attenuate muscular and central fatigue, and improve performance in high-intensity exercise models . It is critical to note that the existing scientific evidence is often derived from studies on related compounds like citrulline malate, or from formulations that include additional active ingredients, making the specific efficacy of standalone this compound an active area of research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N4O7 B1590657 L-Arginine L-malate CAS No. 93964-77-3

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJTBOKWJYXPM-ZBRNBAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240004
Record name L-Arginine L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93964-77-3
Record name L-Arginine, (2S)-2-hydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93964-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine L-malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arginine L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine L-malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Analytical Characterization Methodologies

Quantitative Determination of L-Arginine L-Malate and Related Metabolites in Research Matrices

Accurate quantification of L-arginine, its precursor L-citrulline, and the Krebs cycle intermediate malate (B86768) is essential for metabolic studies. Various analytical methodologies have been developed for this purpose, each with distinct advantages in terms of sensitivity, specificity, and throughput.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a premier technique for the simultaneous quantification of multiple metabolites in complex biological samples. scielo.brCurrent time information in Manila, PH. This method offers high sensitivity and specificity.

For the analysis of L-arginine and L-citrulline, sample preparation typically involves protein precipitation from the biological matrix (e.g., plasma, serum, tissue homogenate) followed by centrifugation. capes.gov.br Stable-isotope labeled internal standards (e.g., ¹³C₆-Arginine, D₄-Citrulline) are added to correct for matrix effects and variations during sample processing and analysis. Chromatographic separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are well-suited for retaining and separating these polar compounds. capes.gov.br The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring highly selective and sensitive quantification. Methods have also been developed that use derivatization with reagents like benzoyl chloride to improve chromatographic behavior on reverse-phase columns.

Similarly, GC-MS is a powerful tool for malic acid analysis, often achieving detection limits in the nanomolar range after a derivatization step to increase volatility. nih.govresearchgate.net

Table 2: Example of LC-MS/MS Parameters for Amino Acid Analysis

ParameterDescriptionReference
Chromatography SystemShimadzu LC-20AD HPLC or equivalent. capes.gov.br
Mass SpectrometerSCIEX QTRAP 5500 or similar triple quadrupole MS. capes.gov.br
ColumnAlltima HP HILIC (150 mm × 2.1 mm, 3 µm) or Atlantis HILIC (100 x 2.1 mm). capes.gov.br
Mobile PhaseBinary system, e.g., A: Water with 0.5% acetic acid; B: Acetonitrile with 0.5% acetic acid. Isocratic or gradient elution.
Ionization ModeElectrospray Ionization (ESI), positive ion mode.
Detection ModeMultiple Reaction Monitoring (MRM). capes.gov.br
Internal StandardsStable isotope-labeled analogs (e.g., ¹³C₆-ARG, D₄-CIT, D₇-ADMA).

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a robust and widely used alternative to LC-MS. Since amino acids like arginine and citrulline lack a strong native chromophore, a pre-column or post-column derivatization step is typically required to make them detectable. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

A typical HPLC method involves separating the OPA-derivatized amino acids on a reverse-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile/methanol mixture) is used. Detection is performed at the specific excitation and emission wavelengths of the derivative, for example, at 338 nm for UV detection of OPA derivatives. These methods have been validated to show good linearity, precision, and accuracy for the quantification of L-arginine and L-citrulline in various samples.

Table 3: Performance Characteristics of a Validated HPLC-UV Method

ParameterL-CitrullineL-ArginineReference
Linearity Range0.1-1000 µg/ml0.1-1000 µg/ml
Correlation Coefficient (R²)≥ 0.998≥ 0.998
Limit of Detection (LOD)1 µg/ml1 µg/ml
Limit of Quantification (LOQ)5 µg/ml5 µg/ml
Recovery94.94 - 101.95%94.94 - 101.95%

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. It is well-suited for the analysis of charged species like amino acids and offers high separation efficiency and minimal sample consumption. CE methods have been developed for the simultaneous determination of L-arginine and L-citrulline in biological matrices like plasma and single cells. researchgate.net Analysis can be performed without derivatization by using direct UV detection at a low wavelength (e.g., 190 nm), with a background electrolyte such as a Tris-phosphate buffer at a very low pH (e.g., 1.2). For enhanced sensitivity, derivatization followed by laser-induced fluorescence (LIF) detection can be employed, achieving detection limits in the attomole (amol) to femtomole (fmol) range. researchgate.net

Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), is a cornerstone of metabolomics but requires chemical derivatization to analyze non-volatile metabolites like amino acids and organic acids. researchgate.net This process converts polar functional groups (-COOH, -NH₂, -OH) into volatile and thermally stable derivatives. creative-proteomics.com For amino acids like L-arginine, a two-step derivatization is common, involving esterification (e.g., with methanolic HCl) followed by acylation. creative-proteomics.com For organic acids like malate, a common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net GC-MS provides excellent chromatographic resolution and produces mass spectra that can be matched against extensive libraries for confident compound identification. researchgate.net

Enzymatic End-Point Analysis for L-Arginine Quantification in Research Samples

The quantification of L-arginine in various research samples can be achieved through a precise and cost-effective enzymatic end-point analysis. This method offers a preferable alternative to colorimetric assays for the manual determination of L-arginine. nih.gov

The core of this assay involves a series of coupled enzymatic reactions. nih.govjst.go.jp Initially, the enzyme arginase (EC 3.5.3.1) catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). researchgate.net Subsequently, urease (EC 3.5.1.5) acts on the urea produced, breaking it down into ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net The final step involves the enzyme glutamate (B1630785) dehydrogenase (EC 1.4.1.3), which, in the presence of α-ketoglutarate and NADH, converts the ammonia into L-glutamate. nih.govresearchgate.net The concentration of L-arginine is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

This method has demonstrated high recovery rates, ranging from 98.3% to 104.4% in synthetic wine samples and 100% to 101.3% in grape juice. nih.govresearchgate.net The precision of this assay is also notable, with a coefficient of variation between 0.4% and 1.47% for concentrations in the range of 0-100 mg/L of L-arginine. nih.govresearchgate.net While highly selective, a potential drawback is the interference from pre-existing urea and ammonia in biological samples. jst.go.jpresearchgate.net

Another enzymatic approach utilizes arginine deiminase coupled with an assay for L-citrulline, offering high selectivity for L-arginine without significant reactivity to other amino acids. jst.go.jp This method has shown resistance to various contaminants that can interfere with conventional assays. jst.go.jp

A summary of enzymes used in L-arginine quantification is presented below:

EnzymeEC NumberRole in Assay
Arginase3.5.3.1Catalyzes the conversion of L-arginine to ornithine and urea. nih.govresearchgate.netresearchgate.net
Urease3.5.1.5Breaks down urea into ammonia and carbon dioxide. nih.govresearchgate.net
Glutamate Dehydrogenase1.4.1.3Converts ammonia to L-glutamate, linked to NADH oxidation. nih.govresearchgate.net
Arginine Deiminase3.5.3.6Converts L-arginine to L-citrulline. jst.go.jp

Application of Stable Isotope Labeling for Metabolic Tracing

Stable isotope labeling is a powerful technique for tracing the metabolic fate of L-arginine and understanding its role in various biochemical pathways. This approach provides detailed insights into the metabolic wiring of cells and the impact of genetic or environmental perturbations on metabolism. springernature.com By introducing L-arginine labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can follow the journey of these atoms through downstream metabolic reactions. springernature.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical tool used in conjunction with stable isotope labeling to quantify the abundance of labeled intermediates and determine the fluxes of metabolic reactions. nih.govspringernature.com This combination allows for the reliable analysis of arginine metabolism in various models, including cultured mammalian cells. nih.govspringernature.com

Commonly used stable isotopes for tracing L-arginine metabolism include:

¹³C-L-arginine: Allows for the tracing of the carbon backbone of arginine through various metabolic pathways. springernature.com

¹⁵N₄-arginine: Used to quantitatively analyze arginine metabolism and the flux of major metabolic reactions. nih.govspringernature.com

[guanido-¹⁵N₂]arginine: Specifically employed to measure nitric oxide synthesis by tracking its conversion to [ureido-¹⁵N]citrulline. physiology.org

These tracing studies have been instrumental in elucidating the endogenous synthesis of arginine from precursors like proline and citrulline. physiology.org For instance, in neonatal piglets, it was found that proline accounted for approximately 60% of the total endogenous arginine synthesis. physiology.org The use of a multi-isotope approach, infusing several labeled precursors simultaneously, enables the quantification of multiple aspects of arginine metabolism in vivo. physiology.org

The following table summarizes key stable isotope tracers used in L-arginine metabolic studies:

Isotope TracerApplication
¹³C-L-arginineTracing the carbon skeleton of arginine in metabolic pathways. springernature.com
¹⁵N₄-arginineQuantitative analysis of arginine metabolism and metabolic flux. nih.govspringernature.com
[guanido-¹⁵N₂]arginineMeasuring nitric oxide synthesis. physiology.org
[ureido-¹³C;5,5-²H₂]citrullineStudying the conversion of citrulline to arginine. physiology.org
[U-¹³C₅]ornithineInvestigating the role of ornithine in arginine metabolism. physiology.org
[¹⁵N;U-¹³C₅]prolineTracing the contribution of proline to arginine synthesis. physiology.org

Structural Elucidation Techniques and Advanced Spectroscopic Analysis of this compound

The structural characterization of this compound and related compounds relies on a suite of advanced analytical techniques. These methods provide critical information about the molecular structure, connectivity, and crystalline arrangement of the compound.

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline solids. Studies on various salts of L-arginine, such as L-arginine dichloride monohydrate and L-arginine dibromide monohydrate, have been conducted to understand their crystal structures and intermolecular interactions. researchgate.net For instance, the crystal structure of L-arginine dichloride monohydrate was determined to be orthorhombic with the space group P212121. researchgate.net

Spectroscopic techniques are also vital for the characterization of this compound. Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectra of L-arginine salts have been compared to understand the influence of different counter-ions on the vibrational modes of the L-arginine molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. Quantitative NMR (qNMR) offers a robust and precise method for determining the purity of compounds and for metabolic profiling without the need for extensive sample preparation. researchgate.net

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for determining the molecular weight and fragmentation patterns of L-arginine and its metabolites. nih.govnih.gov High-resolution mass spectrometers are particularly valuable in stable isotope tracing experiments to distinguish between labeled and unlabeled metabolites. springernature.com Techniques like multiple reaction monitoring (MRM) on a tandem mass spectrometer (MS/MS) provide high sensitivity and selectivity for the quantification of L-arginine and related molecules in complex biological matrices. nih.govaai.org

The synthesis of crystalline this compound has been described, involving the reaction of L-arginine with L-malic acid in an aqueous solution, followed by concentration and crystallization, often with the aid of a hydrophilic organic solvent like methanol. google.com The resulting crystals can then be analyzed using the aforementioned techniques to confirm their identity and purity.

TechniqueApplication in this compound Analysis
X-ray CrystallographyDetermination of the three-dimensional crystal structure. researchgate.net
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentification of functional groups and comparison of vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and purity determination. researchgate.net
Mass Spectrometry (MS)Molecular weight determination and fragmentation analysis. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and quantification of L-arginine and its metabolites. nih.govspringernature.comnih.gov

Biochemical Pathways and Molecular Mechanisms Involving L Arginine L Malate

Integration within the L-Arginine-Nitric Oxide (NO) Pathway

The L-arginine-nitric oxide (NO) pathway is a critical signaling cascade involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. jpmh.orgmdpi.com L-arginine serves as the primary substrate for this pathway.

L-arginine is the essential precursor for the synthesis of nitric oxide (NO). mdpi.comconsensus.app This biochemical reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). mdpi.comoup.com There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). mdpi.commdpi.com The conversion of L-arginine to NO is a complex oxidation process that also yields L-citrulline as a co-product. oup.commdpi.com

The availability of L-arginine can be a rate-limiting factor for NO production. frontiersin.orgpnas.org This concept is central to the "arginine paradox," which describes how supplemental L-arginine can increase NO production even when intracellular L-arginine concentrations appear to be sufficient to saturate the NOS enzyme. pnas.org Research indicates that extracellular L-arginine is crucial for maximal iNOS activity and NO generation. pnas.org The process involves the transport of L-arginine into the cell, where it becomes available to NOS. The efficiency of NO synthesis is also dependent on cofactors like tetrahydrobiopterin (B1682763) (BH4), which is essential for the proper function of NOS enzymes. mdpi.com

Table 1: Key Components in the L-Arginine-NO Pathway

Component Role
L-Arginine Primary substrate for Nitric Oxide Synthase (NOS). mdpi.comconsensus.app
Nitric Oxide Synthase (NOS) Enzyme that catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. mdpi.comoup.com
Nitric Oxide (NO) Signaling molecule with roles in vasodilation, neurotransmission, and immunity. jpmh.orgmdpi.com
L-Citrulline Co-product of NO synthesis; can be recycled back to L-arginine. nih.govmdpi.com
Tetrahydrobiopterin (BH4) Essential cofactor for NOS activity. mdpi.com

L-citrulline, a co-product of the NOS-catalyzed reaction, plays a vital role in sustaining NO production through its ability to be recycled back into L-arginine. nih.govmdpi.com This process, often referred to as the L-arginine-L-citrulline cycle, allows for the regeneration of the substrate for NOS, which is particularly important for sustained NO synthesis. frontiersin.orgnih.gov While cells can take up L-arginine from the bloodstream, the intracellular recycling of L-citrulline to L-arginine provides an efficient way to maintain the necessary substrate levels for NOS activity. nih.gov

The conversion of L-citrulline back to L-arginine involves two enzymatic steps catalyzed by argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL). nih.govtandfonline.com This recycling mechanism is crucial in various cell types, including endothelial cells and macrophages, to support continuous NO production. mdpi.comnih.gov Interestingly, L-citrulline supplementation has been shown to be more effective than L-arginine supplementation at increasing plasma L-arginine levels, partly because L-citrulline is not subject to the same degree of breakdown in the gut and liver. mdpi.com

L-malate, an intermediate of the tricarboxylic acid (TCA) cycle, can influence the L-arginine-NO pathway. nih.govswolverine.com Research has shown that L-malate can be converted to oxaloacetate, which can then be transaminated to form aspartate. nih.gov Aspartate is a key component in the conversion of citrulline to argininosuccinate by the enzyme argininosuccinate synthase, a critical step in the recycling of L-arginine from L-citrulline. nih.govresearchgate.net

Studies in animal models have demonstrated that supplementation with malate (B86768) can increase renal levels of L-arginine and NO. nih.govresearchgate.net This suggests that by providing a precursor for aspartate synthesis, L-malate can enhance the efficiency of the L-arginine-L-citrulline cycle, thereby promoting NO production. nih.gov This metabolic link highlights the potential for L-malate to indirectly support NO synthesis by facilitating the regeneration of L-arginine.

Reciprocal Relationship of L-Citrulline and L-Arginine in NO Biosynthesis

Involvement in the Urea (B33335) Cycle and Amino Acid Metabolism

L-arginine is a central hub in amino acid metabolism, most notably as a key intermediate in the urea cycle. This metabolic pathway is essential for the detoxification of ammonia (B1221849) in the body.

In a competing pathway to NO synthesis, L-arginine can be hydrolyzed by the enzyme arginase into L-ornithine and urea. mdpi.comoup.com This reaction is the final step in the urea cycle, which primarily occurs in the liver and is crucial for the disposal of excess nitrogen. rjptonline.orgcreative-proteomics.com There are two main isoforms of arginase: Arginase I, which is cytosolic and highly expressed in the liver, and Arginase II, which is mitochondrial and found in various extrahepatic tissues. mdpi.comrjptonline.org

The activity of arginase can significantly impact the availability of L-arginine for NO production. frontiersin.orgplos.org By competing with NOS for the same substrate, increased arginase activity can limit NO synthesis. frontiersin.orgmdpi.com This reciprocal regulation between arginase and NOS is a critical control point in many physiological and pathological processes. nih.govahajournals.org For instance, in certain inflammatory conditions, the upregulation of arginase can lead to reduced NO production and subsequent changes in the immune response. nih.gov

L-arginine, L-citrulline, and L-ornithine are metabolically interlinked through the urea cycle and the NO synthesis pathway. frontiersin.orgnih.gov L-ornithine, produced from the breakdown of L-arginine by arginase, serves as a precursor for the synthesis of polyamines and proline, which are important for cell proliferation and collagen synthesis, respectively. frontiersin.orgnih.gov

Furthermore, L-ornithine can be converted back to L-citrulline within the mitochondria, a step in the urea cycle. tandfonline.comcreative-proteomics.com This L-citrulline can then be transported to the cytosol and converted back to L-arginine, completing the cycle. tandfonline.com This intricate metabolic relationship underscores the central role of these three amino acids in nitrogen metabolism and cellular function. The balance between the arginase and NOS pathways, and the subsequent metabolism of ornithine and citrulline, dictates the physiological outcome in various tissues and conditions. frontiersin.orgnih.gov

Table 2: Enzymes in L-Arginine Metabolism

Enzyme Pathway Substrate Product(s)
Nitric Oxide Synthase (NOS) Nitric Oxide Synthesis L-Arginine Nitric Oxide, L-Citrulline
Arginase Urea Cycle L-Arginine L-Ornithine, Urea
Argininosuccinate Synthase (ASS) L-Arginine-L-Citrulline Cycle / Urea Cycle L-Citrulline, Aspartate Argininosuccinate
Argininosuccinate Lyase (ASL) L-Arginine-L-Citrulline Cycle / Urea Cycle Argininosuccinate L-Arginine, Fumarate (B1241708)
Ornithine Transcarbamylase (OTC) Urea Cycle L-Ornithine, Carbamoyl Phosphate (B84403) L-Citrulline

Arginase-Mediated Catabolism of L-Arginine to L-Ornithine and Urea

Interconnections with the Tricarboxylic Acid (TCA) Cycle and Cellular Energy Metabolism

The compound L-Arginine L-malate is composed of two key molecules, L-arginine and L-malate, each with distinct and significant roles in cellular metabolism. While L-arginine is primarily involved in the nitric oxide and urea cycles, L-malate is a central player in the Tricarboxylic Acid (TCA) cycle, a critical pathway for energy production. frontiersin.orgfrontiersin.org This section explores the intricate connections of L-malate with the TCA cycle, its influence on cellular energy, and the dynamics of related transport systems.

L-Malate as a Key Intermediate in the TCA Cycle and its Metabolic Flux

L-malate is a crucial intermediate in the TCA cycle, a series of chemical reactions used by aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. frontiersin.orgnih.gov The TCA cycle is a central hub for the metabolism of these major organic compounds. creative-proteomics.com L-malate is formed from the hydration of fumarate and is subsequently oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that also reduces NAD+ to NADH. frontiersin.orgnih.gov

The following table summarizes the key reactions involving L-malate in the TCA cycle:

ReactionEnzymeSubstrate(s)Product(s)Significance
HydrationFumaraseFumarate, H₂OL-MalateReplenishes the L-malate pool.
OxidationMalate DehydrogenaseL-Malate, NAD⁺Oxaloacetate, NADH, H⁺Generates NADH for the electron transport chain and regenerates oxaloacetate to continue the cycle.

Modulation of Cellular ATP Production and Bioenergetic States by L-Malate

Therefore, the availability of L-malate can directly impact the rate of cellular respiration and ATP synthesis. numberanalytics.com Studies have shown that L-malic acid oxidation is expected to be higher in cells with increased metabolic activity. mdpi.com Furthermore, L-malate can influence energy production by stimulating the citric acid cycle and the electron transport chain, leading to increased ATP production. numberanalytics.com Some research also suggests that malate can affect energy consumption by regulating the activity of certain enzymes involved in energy metabolism. numberanalytics.com

The contribution of L-malate to cellular bioenergetics extends beyond its direct role in the TCA cycle. It is also a key component of the malate-aspartate shuttle, which is crucial for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, further supporting ATP production. biorxiv.orgwikipedia.org

Functional Dynamics of the Malate-Aspartate Shuttle (MAS) and its Efficiency

The malate-aspartate shuttle (MAS) is a vital biochemical system for transporting electrons produced during glycolysis across the impermeable inner mitochondrial membrane for oxidative phosphorylation. wikipedia.org This shuttle is essential because NADH, the primary carrier of these electrons in the cytosol, cannot directly enter the mitochondria. oup.comwikipedia.org The MAS is the predominant NADH shuttle in highly oxidative tissues like the brain, heart, and liver. biorxiv.orgfrontiersin.org

The shuttle operates through the coordinated action of enzymes and transporters in both the cytosol and the mitochondrial matrix. wikipedia.org In the cytosol, malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+. wikipedia.org Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. Inside the matrix, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. wikipedia.org This newly formed mitochondrial NADH can then enter the electron transport chain. wikipedia.org

The efficiency of the MAS is critical for maximizing ATP yield from glucose metabolism. By regenerating NADH within the mitochondrial matrix, the MAS allows for the production of approximately 2.5 ATP molecules per cytosolic NADH, resulting in a higher net gain of ATP from glycolysis compared to the alternative glycerol (B35011) 3-phosphate shuttle. wikipedia.org The activity of the MAS is not passive; it can be regulated in response to the cell's metabolic needs. For example, an increase in cytosolic NADH can stimulate MAS activity, which in turn can enhance the respiratory chain's capacity for NADH oxidation. biorxiv.org Recent research suggests a regulatory mechanism where increased MAS activity can rewire the flow of electrons in the respiratory chain, prioritizing the oxidation of cytosolic NADH. biorxiv.org

The key components and steps of the Malate-Aspartate Shuttle are outlined below:

LocationEnzyme/TransporterAction
CytosolCytosolic Malate DehydrogenaseReduces oxaloacetate to malate, oxidizing NADH to NAD⁺.
Inner Mitochondrial MembraneMalate-α-ketoglutarate antiporterTransports malate into the matrix and α-ketoglutarate into the cytosol.
Mitochondrial MatrixMitochondrial Malate DehydrogenaseOxidizes malate to oxaloacetate, reducing NAD⁺ to NADH.
Mitochondrial MatrixMitochondrial Aspartate AminotransferaseConverts oxaloacetate and glutamate (B1630785) to aspartate and α-ketoglutarate.
Inner Mitochondrial MembraneGlutamate-aspartate antiporterTransports aspartate into the cytosol and glutamate into the matrix.
CytosolCytosolic Aspartate AminotransferaseConverts aspartate and α-ketoglutarate to oxaloacetate and glutamate.

Enzyme Modulation and Kinetic Studies

The L-arginine component of this compound is a critical substrate for two key enzyme families: nitric oxide synthases (NOS) and arginases. These enzymes control competing metabolic pathways with profound physiological implications. frontiersin.orgresearchgate.net This section delves into the effects of L-arginine on the various isoforms of these enzymes.

Effects of L-Arginine on Nitric Oxide Synthase Isoforms

L-arginine is the sole substrate for the family of nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes. oup.comsigmaaldrich.com There are three main isoforms of NOS:

Neuronal NOS (nNOS or NOS I): Found primarily in nervous tissue, it plays a role in neurotransmission. oup.com

Inducible NOS (iNOS or NOS II): Expressed in various cells in response to immunological stimuli, it produces large amounts of NO for host defense. oup.comnih.gov

Endothelial NOS (eNOS or NOS III): Located in endothelial cells, it is vital for regulating vascular tone and blood pressure. oup.com

All three NOS isoforms utilize L-arginine to synthesize NO and L-citrulline. oup.comoup.com The availability of L-arginine can therefore directly influence the rate of NO production by each isoform. Under certain pathological conditions, limited L-arginine availability can lead to "NOS uncoupling," where the enzyme produces superoxide (B77818) radicals instead of NO. frontiersin.orgresearchgate.net

The different NOS isoforms exhibit distinct regulatory mechanisms. The activity of nNOS and eNOS is regulated by calcium levels, while iNOS activity is primarily dependent on its expression level, as it has calmodulin permanently bound. nih.gov L-arginine itself, along with certain analogues, can also influence the dimerization of iNOS, which is a prerequisite for its catalytic activity. oup.com Endogenous inhibitors, such as asymmetric dimethylarginine (ADMA), compete with L-arginine for binding to all NOS isoforms, thereby reducing NO synthesis. ahajournals.org

A summary of the NOS isoforms and their relationship with L-arginine is presented in the table below:

NOS IsoformPrimary LocationPrimary FunctionRegulation by Ca²⁺Effect of L-Arginine Availability
nNOS (NOS I)NeuronsNeurotransmissionYesSubstrate for NO synthesis
iNOS (NOS II)Immune cells (e.g., macrophages)Host defenseNo (constitutively active when expressed)Substrate for NO synthesis; facilitates dimerization
eNOS (NOS III)Endothelial cellsVasodilation, blood pressure regulationYesSubstrate for NO synthesis

Impact of L-Arginine Metabolism on Arginase Activity and Isoenzymes

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. frontiersin.orgmdpi.com This represents a competing pathway to the NOS-mediated production of NO. frontiersin.orgresearchgate.net There are two main isoenzymes of arginase:

Arginase I (Arg1): A cytosolic enzyme predominantly found in the liver as part of the urea cycle, but also expressed in other cells like macrophages. frontiersin.org

Arginase II (Arg2): A mitochondrial enzyme found in various extrahepatic tissues. frontiersin.orgmdpi.com

Both isoforms catalyze the same reaction but differ in their cellular location and regulation. frontiersin.org The activity of arginase can significantly impact the availability of L-arginine for NOS. frontiersin.orgresearchgate.net Increased arginase activity can deplete the intracellular pool of L-arginine, thereby limiting NO production and potentially leading to NOS uncoupling. frontiersin.orgresearchgate.net

The relationship between the arginase and NOS pathways is complex and involves mutual inhibition. For instance, NOHA (Nω-hydroxy-L-arginine), an intermediate in the NOS pathway, is a potent inhibitor of both arginase isoforms. frontiersin.org Conversely, the products of arginase activity can also influence NOS. L-ornithine, for example, can inhibit the cellular uptake of L-arginine. frontiersin.org

The balance between arginase and NOS activity is crucial for cellular function and is often dysregulated in various diseases. frontiersin.orgresearchgate.net For example, in certain inflammatory conditions, the induction of arginase in macrophages can shift L-arginine metabolism away from NO production and towards the synthesis of polyamines and proline from L-ornithine, which are important for cell proliferation and tissue repair. frontiersin.org

The table below outlines the characteristics of the arginase isoenzymes:

Arginase IsoenzymeSubcellular LocalizationPrimary Tissue DistributionRole in L-arginine Metabolism
Arginase I (Arg1)CytosolLiver (hepatic), Macrophages (extrahepatic)Hydrolyzes L-arginine to L-ornithine and urea; competes with NOS for L-arginine.
Arginase II (Arg2)MitochondriaExtrahepatic tissues (e.g., kidney, small intestine, brain)Hydrolyzes L-arginine to L-ornithine and urea; regulates L-arginine availability for mitochondrial processes.

Modulation of Malate Dehydrogenase (MDH) Activity and Substrate Specificity by L-Malate

Malate dehydrogenase (MDH) is a pivotal enzyme in cellular metabolism that catalyzes the reversible NAD+/NADH-dependent conversion of L-malate to oxaloacetate. nih.govsav.sk This reaction is a key step in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle. nih.govmdpi.com The activity of MDH is subject to complex regulation by its substrate, L-malate, and other metabolites.

L-malate can function as an allosteric activator of MDH, binding to a site distinct from the enzyme's active site to stimulate its catalytic activity. nih.gov However, this relationship is concentration-dependent, as very high concentrations of L-malate can lead to substrate inhibition of both cytosolic and mitochondrial MDH isoforms. researchgate.net The enzyme's kinetics typically follow an ordered mechanism, where the coenzyme (NAD+) binds first, inducing a conformational change that facilitates the subsequent binding of L-malate. nih.govmdpi.com

The regulation of MDH is further complicated by other metabolic intermediates. Citrate (B86180), for instance, acts as a multifaceted allosteric regulator. It inhibits the oxidation of malate, but this inhibition is most pronounced at low concentrations of L-malate or NAD+. sav.sk Conversely, excessive oxaloacetate, the product of L-malate oxidation, can inhibit MDH, though this typically occurs at concentrations too high to be physiologically relevant within the cell. nih.gov

Regulator Effect on MDH Activity Mechanism/Condition
L-MalateActivationAllosteric binding at a site distinct from the active site. nih.gov
High L-MalateInhibitionSubstrate inhibition at very high concentrations. researchgate.net
CitrateInhibitionInhibits malate oxidation, particularly at low L-malate or NAD+ levels. sav.sk
OxaloacetateInhibitionProduct inhibition, though generally at supraphysiological concentrations. nih.gov

Influence of L-Malate on Fumarase and Related Metabolic Enzymes

Fumarase, also known as fumarate hydratase, is a TCA cycle enzyme that catalyzes the reversible hydration of fumarate to form L-malate. nih.govbiorxiv.org The influence of L-malate extends beyond its role as a product in this reaction, acting as a signaling molecule in certain biological contexts. In the bacterium Bacillus subtilis, L-malate, the product of the fumarase reaction, functions as a signaling molecule that contributes to the DNA damage response (DDR). nih.govbiorxiv.org

However, this signaling role is not universal. In Escherichia coli, for example, L-malate does not appear to participate in DDR signaling; this function is instead carried out by the metabolite α-ketoglutarate. nih.govbiorxiv.org The activity of fumarase itself is subject to regulation by other metabolites. Both citrate and succinate (B1194679) have been demonstrated to cause significant reductions in fumarase activity. researchgate.net The critical role of fumarase in malate metabolism is highlighted in metabolic engineering studies, where the deletion of fumarase genes leads to a substantial increase in L-malate accumulation. frontiersin.org

Metabolite Effect on Fumarase Activity Context
L-MalateSignaling MoleculeIn B. subtilis, signals the DNA Damage Response (DDR). nih.govbiorxiv.org
CitrateInhibitionReduces enzymatic activity. researchgate.net
SuccinateInhibitionReduces enzymatic activity. researchgate.net

Interplay with NADP-Dependent Malic Enzyme (NADP-ME) Systems

NADP-dependent malic enzyme (NADP-ME) is a key enzyme that catalyzes the oxidative decarboxylation of L-malate to generate pyruvate (B1213749), CO₂, and NADPH, a critical reducing equivalent for numerous biosynthetic pathways. mdpi.comcas.czoup.com This reaction requires a divalent cation, such as Mg²⁺ or Mn²⁺, as a cofactor. oup.comoroboros.at

Plants and other organisms possess multiple isoforms of NADP-ME, which are localized in different cellular compartments, including the cytosol and plastids (in plants). oroboros.atnih.gov These isoforms serve distinct physiological functions. Plastidic NADP-ME is involved in processes like C₄ photosynthesis and lipid biosynthesis, while cytosolic isoforms have been linked to plant defense responses and maintaining cytosolic pH. nih.gov The expression of NADP-ME genes and the activity of the enzyme are dynamically regulated by developmental cues and various abiotic stresses, such as salinity and water stress. mdpi.comcas.cz The kinetic properties of these enzymes can also differ; for instance, NADP-ME from C₃ plants typically exhibits a higher Michaelis constant (Km) for L-malate compared to the enzyme from C₄ plants. oup.com

NADP-ME Isoform Type Subcellular Location Proposed Physiological Function
PhotosyntheticPlastids (Bundle Sheath Cells)C₄ and CAM photosynthesis. mdpi.comnih.gov
Non-PhotosyntheticPlastidsPlant defense responses, lipid biosynthesis. nih.gov
Non-PhotosyntheticCytosolPlant defense responses, lignin (B12514952) biosynthesis, pH control. nih.gov

Interactions of L-Arginine with Hexokinase-1 and Glycolysis Regulation

Glycolysis is a fundamental metabolic pathway, and its initial, rate-limiting step is catalyzed by hexokinases, which phosphorylate glucose to form glucose-6-phosphate (G6P). ucl.ac.uk While the prompt specifies hexokinase-1, direct interactions have been more specifically detailed with glucokinase (GCK or hexokinase IV), the primary glucose sensor in pancreatic β-cells.

Cellular Signaling Pathways and Regulatory Mechanisms

Activation of GPRC6A/PI3K/AKT/mTOR Signaling Cascades by L-Arginine

L-arginine functions as a signaling molecule by activating specific cell surface receptors. It has been shown to bind to and activate the G protein-coupled receptor family C, group 6, subtype A (GPRC6A). nih.govnih.gov This receptor activation initiates a downstream intracellular signaling cascade.

The activation of GPRC6A by L-arginine triggers the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. nih.govresearchgate.net Akt, a serine/threonine kinase, subsequently activates the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and survival. nih.govconsensus.app This complete pathway, GPRC6A/PI3K/AKT/mTOR, has been shown to mediate the pro-proliferative effects of L-arginine in various cell types, including fibroblasts and mouse mammary epithelial cells. nih.govnih.gov Studies using siRNA to knock down GPRC6A or employing specific inhibitors of PI3K or mTOR have demonstrated that these components are essential for the arginine-induced effects on cell proliferation, confirming the pathway's role. nih.govresearchgate.net

Pathway Component Role in the Cascade Function Stimulated by L-Arginine
L-ArginineLigandBinds to and activates GPRC6A. nih.govnih.gov
GPRC6AReceptorInitiates the intracellular signaling cascade. researchgate.net
PI3KKinaseActivated by GPRC6A, produces PIP3. nih.govresearchgate.net
AKT (PKB)KinaseActivated by PI3K, phosphorylates downstream targets. nih.govresearchgate.net
mTORKinaseActivated by AKT, promotes protein synthesis and cell growth. nih.govconsensus.app

Induction of Nrf2 Pathway for Endogenous Antioxidant Response Regulation

L-arginine plays a significant role in cellular defense against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govconsensus.appconsensus.app Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. L-arginine supplementation has been shown to decrease the expression of Keap1, allowing Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.govconsensus.app

This binding upregulates the transcription of numerous protective genes, including those for key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govconsensus.app Furthermore, it boosts the synthesis of glutathione (GSH), a major intracellular antioxidant, by increasing the expression of enzymes like glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). nih.gov This induction of the Nrf2-ARE pathway results in a strengthened endogenous antioxidant capacity and a reduction in markers of oxidative stress. consensus.appnih.govnih.gov

Gene/Protein Upregulated by Nrf2 Function in Antioxidant Response
SOD (Superoxide Dismutase)Converts superoxide radicals to hydrogen peroxide. consensus.app
CAT (Catalase)Decomposes hydrogen peroxide into water and oxygen. nih.govconsensus.app
GPx (Glutathione Peroxidase)Reduces hydrogen peroxide and lipid hydroperoxides. consensus.app
GCLC, GCLM (Glutamate-Cysteine Ligase)Catalyze the rate-limiting step in glutathione synthesis. nih.gov
GS (Glutathione Synthetase)Catalyzes the final step in glutathione synthesis. nih.gov
NQO1 (NAD(P)H:quinone oxidoreductase 1)Detoxifies quinones and reduces oxidative stress. nih.govconsensus.app
HO-1 (Heme Oxygenase-1)Catalyzes heme degradation, producing antioxidant biliverdin. nih.govconsensus.app

Modulation of Specific Gene and Protein Expression Profiles in Cellular Systems

The compound this compound is composed of two biologically active molecules, L-arginine and L-malate, each participating in distinct and overlapping metabolic and signaling pathways. Their influence on cellular function extends to the regulation of gene and protein expression. While direct studies on the combined salt this compound are limited, extensive research on its individual components provides a clear indication of its potential to modulate cellular expression profiles.

L-arginine, a semi-essential amino acid, is a critical substrate for the synthesis of nitric oxide (NO), polyamines, and creatine (B1669601), and plays a significant role in the urea cycle. umk.pl Its availability can directly impact signaling pathways that control gene transcription and protein synthesis. For instance, L-arginine supplementation has been shown to affect the expression of a wide array of genes involved in nutrient metabolism, protein synthesis, angiogenesis, immune responses, and antioxidative processes. imrpress.comconsensus.app In porcine placental tissue, L-arginine was found to alter the expression of 575 genes, upregulating 146 and downregulating 429, highlighting its broad regulatory role. imrpress.com These genes are associated with critical functions such as insulin (B600854) signaling, transforming growth factor-beta (TGF-β) pathways, and nutrient transport. imrpress.com Furthermore, L-arginine can activate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis, and the Nrf2 pathway, which governs the expression of antioxidant enzymes. umk.plconsensus.app

L-malate, an intermediate in the tricarboxylic acid (TCA) cycle, is pivotal for cellular energy production. cas.czportlandpress.com Research indicates that L-malate can influence the expression of genes related to energy metabolism and antioxidant defense. In aged rats, oral administration of L-malate led to increased gene expression of mitochondrial carrier proteins and antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the liver. cas.cz This suggests a role for L-malate in enhancing cellular antioxidant capacity and mitochondrial function at the genetic level. cas.cz Additionally, malate is involved in the malate-aspartate shuttle, which is crucial for transferring reducing equivalents into the mitochondria, and has been linked to pathways that increase L-arginine and nitric oxide levels. nih.govahajournals.org

The following tables summarize key research findings on the modulation of gene and protein expression by L-arginine and L-malate in various cellular systems.

Table 1: Modulation of Gene Expression by L-Arginine

Cellular System/OrganismKey Genes/Proteins ModulatedResearch Finding
Porcine Placentae575 differentially expressed genes (146 up-regulated, 429 down-regulated) involved in nutrient metabolism, angiogenesis, and immune response. imrpress.comL-arginine supplementation significantly altered the global gene expression profile, impacting pathways crucial for embryonic development. imrpress.com
Enterohemorrhagic E. coli (EHEC)Up-regulation of LEE-encoded virulence genes (ler, escC, tir, eae) and Shiga toxin (stx2a). pnas.orgExogenous L-arginine, via the ArgR sensor, directly activates the expression of virulence genes, promoting pathogenesis. pnas.org
Slow-growing Chickens (in ovo)Altered expression of myogenic genes (MyoG, mTOR, MRF4, S6K1, 4EBP1). frontiersin.orgIn ovo feeding of L-arginine influenced the expression of genes related to muscle development, with correlations observed between specific gene pairs. frontiersin.org
Lactating Sow Mammary GlandsModulation of various genes, leading to improved weight uniformity of piglets. cambridge.orgDietary L-arginine supplementation modulates gene expression in the mammary glands, affecting milk composition and piglet growth. cambridge.org
Pancreatic β-cellsAttenuated the decrease in heat shock protein 72 (HSP72) caused by inflammatory cytokines. bioscientifica.comL-arginine supported the expression of protective proteins under inflammatory stress. bioscientifica.com

Table 2: Modulation of Gene Expression by L-Malate

Cellular System/OrganismKey Genes/Proteins ModulatedResearch Finding
Aged Rat LiverIncreased expression of Ornithine Mitochondrial Carrier (OMC), Glutathione Peroxidase (GSH-Px), and Superoxide Dismutase (SOD) mRNA. cas.czL-malate supplementation enhanced the expression of genes involved in the urea cycle and antioxidant defense, suggesting a protective role against oxidative stress. cas.cz
Human Kidney and Vascular Endothelial CellsKnockdown of fumarase (which produces malate) led to decreased levels of L-arginine and nitric oxide. nih.govMalate is part of a metabolic pathway that sustains L-arginine levels and subsequent nitric oxide production. nih.gov
Arabidopsis thaliana (plant)Enhanced expression of malate transporter gene (AtALMT1) and sulfate (B86663) transporter gene (SULTR3;5) under aluminum stress. tandfonline.comIn response to stress, CaSO4 supply increased malate release by up-regulating the expression of its transporter gene. tandfonline.com
Escherichia coliExpression of malate dehydrogenase (mdh) gene is regulated by oxygen availability and carbon source. nih.govThe mdh gene is highly regulated to adapt cellular metabolism to changing environmental conditions. nih.gov
Loquat Fruit PulpDevelopmentally regulated expression of genes for PEPC, NADP-ME, cyNAD-MDH, mNAD-MDH, V-ATPase A, and V-PPiase. ajol.infoThe expression of malate-related genes is closely linked to fruit development and acidity. ajol.info

Collectively, the evidence strongly suggests that this compound possesses the capacity to exert significant regulatory effects on gene and protein expression. These effects are driven by the distinct but complementary roles of L-arginine in cellular signaling and protein synthesis and L-malate in energy metabolism and antioxidant defense. The modulation of these genetic and protein profiles underlies the compound's potential influence on a wide range of physiological processes.

Preclinical Research Investigations in Vitro and in Vivo Models

In Vitro Cellular and Tissue Culture Models

In vitro studies provide a foundational understanding of the molecular mechanisms of L-Arginine L-malate by isolating specific cell types and observing direct effects.

The malate (B86768) component of the compound is an intermediate in the tricarboxylic acid (TCA) cycle. mdpi.com Research in animal models suggests that malate can increase the levels of L-arginine and subsequently nitric oxide. researchgate.net In vitro studies on endothelial cells have shown that acute supplementation with L-arginine can enhance NO production. aging-us.com However, some research indicates that chronic exposure to high levels of L-arginine might lead to eNOS-uncoupling, where the enzyme produces superoxide (B77818) radicals instead of NO, potentially causing endothelial senescence. aging-us.com The combination of L-arginine with malate is hypothesized to support NO synthesis not only by providing the direct substrate but also by potentially influencing cellular energetic pathways that support NOS function.

Table 1: In Vitro Research on Endothelial Function and NO Production

Component Studied Cell Model Key Findings Citation
L-Arginine Human Umbilical Vein Endothelial Cells (HUVECs) Serves as the sole substrate for eNOS to produce NO. aging-us.comresearchgate.net Chronic supplementation may lead to eNOS-uncoupling and senescence. aging-us.com aging-us.comresearchgate.net
L-Arginine Endothelial Cells Restores endothelial function in models of dysfunction. nih.govscience.gov nih.govscience.gov

L-arginine metabolism is a critical bifurcation point in macrophage activation, determining their functional phenotype. frontiersin.orgmdpi.com In classically activated (M1) macrophages, L-arginine is metabolized by inducible nitric oxide synthase (iNOS) to produce high levels of NO, which has potent antimicrobial and tumoricidal properties. frontiersin.orgmdpi.com Conversely, in alternatively activated (M2) macrophages, L-arginine is consumed by the enzyme arginase, which converts it to ornithine and urea (B33335), promoting tissue repair and cell proliferation. frontiersin.orgnih.gov

The availability of extracellular L-arginine can therefore modulate immune responses. nih.govcambridge.org Depletion of L-arginine by arginase-expressing cells can impair T-cell function and proliferation. mdpi.comnih.gov The malate component may play a supportive role in M1 macrophage function. The conversion of malate to pyruvate (B1213749) generates NADPH, a crucial cofactor required by the iNOS enzyme for the synthesis of NO from L-arginine. cambridge.org Therefore, this compound could theoretically support the pro-inflammatory M1 phenotype by providing both the substrate and a precursor for a key cofactor for NO production.

Table 2: In Vitro Research on Macrophage Metabolism

Component Studied Cell Model Key Findings Citation
L-Arginine Macrophage Cell Lines Metabolized by iNOS for NO production (M1 phenotype) or by Arginase for ornithine production (M2 phenotype). frontiersin.orgmdpi.com frontiersin.orgmdpi.com
L-Arginine Co-cultures with T-cells L-arginine availability is essential for T-cell proliferation and function. nih.gov nih.gov
L-Citrulline/L-Arginine Pathway Murine Macrophages Synthesis of L-arginine from L-citrulline is required for effective NO production and mycobacterial control. aai.org aai.org

L-arginine is essential for the proliferation of various cell types, as it is a precursor for the synthesis of polyamines, which are vital for cell division. nih.gov For instance, L-arginine availability directly impacts the proliferation of T lymphocytes and is crucial for the functional integrity and viability of pancreatic β-cells. nih.govbioscientifica.com

A significant study investigated the in vitro effects of an "active mixture" containing several substances, including both L-arginine and L(-)-malate. This mixture was shown to possess a selective toxic effect on a variety of tumor cell lines, inhibiting their proliferation and inducing apoptosis through the mitochondrial pathway. nih.gov The study demonstrated that the mixture induced G1 arrest in PC-3 human prostate carcinoma cells. nih.gov This suggests that the combination of L-arginine and L-malate, as part of this mixture, contributes to an anti-proliferative effect in cancer cells, contrasting with its pro-proliferative role in healthy immune and endocrine cells.

Table 3: In Vitro Research on Cell Proliferation

Compound/Mixture Cell Model Key Findings Citation
L-Arginine T-lymphocytes, Pancreatic β-cells Essential for cell proliferation and viability. nih.govbioscientifica.com nih.govbioscientifica.com
Active Mixture (incl. L-Arginine, L-malate) Colon 26, B16, HL-60, PC-3, HT-29 tumor cell lines Selectively inhibits proliferation and induces apoptosis in cancer cells. nih.gov nih.gov

The two components of this compound have distinct but potentially synergistic roles in cellular energetics. Malate is a key component of the malate-aspartate shuttle, a primary mechanism for transporting reducing equivalents (NADH) from the cytoplasm into the mitochondrial matrix for ATP production via oxidative phosphorylation. researchgate.net In vitro methods for assessing mitochondrial respiration in isolated mitochondria from skeletal muscle frequently use malate in combination with other substrates like glutamate (B1630785) or pyruvate to initiate and measure the function of the electron transport chain. researchgate.netnih.gov

L-arginine's role is more modulatory. In cell line models of mitochondrial disease (MELAS), L-arginine treatment was found to reduce nitro-oxidative stress. mdpi.com In one such study, L-arginine supplementation increased the respiratory rates driven by mitochondrial complexes I and IV, particularly when malate and pyruvate were the energy substrates. nih.gov This suggests L-arginine may help restore or improve mitochondrial efficiency, especially under conditions of cellular stress or dysfunction, while malate directly fuels the respiratory chain.

Table 4: In Vitro Research on Muscle Energetics and Mitochondrial Function

Component Studied Model System Key Findings Citation
Malate Isolated skeletal muscle mitochondria Used as a substrate to measure mitochondrial respiration and assess viability. researchgate.netresearchgate.net researchgate.netresearchgate.net
L-Arginine Neuronal-like cells (MELAS model) Increased respiratory rates of complex I and IV when malate was a substrate. nih.gov nih.gov
L-Arginine Cells with mitochondrial deficiency Reduced intracellular NO concentration and protein nitration (nitro-oxidative stress). mdpi.com mdpi.com

Research on Cell Proliferation and Development in Defined Model Systems

In Vivo Animal Models

Animal models allow for the study of the integrated physiological effects of this compound, particularly on systemic functions like vascular regulation.

In various rodent models of cardiovascular disease, L-arginine administration has been shown to improve endothelial function. nih.gov For example, in models of hypertension, such as the Dahl salt-sensitive rat, oral L-arginine supplementation can prevent the diet-induced increase in blood pressure. nih.gov This effect is largely attributed to its role as a substrate for eNOS, enhancing NO bioavailability and promoting vasodilation. nih.govnih.gov

Crucially, research has also highlighted the role of the malate component in this process. A study using Dahl salt-sensitive rats, a model for salt-sensitive hypertension, discovered that malate administration could increase the levels of L-arginine and nitric oxide, which in turn helped to reduce hypertension. researchgate.net This finding suggests a synergistic relationship where malate may enhance the endogenous production or availability of L-arginine for the NOS pathway. Furthermore, a mixture containing both L-arginine and L-malate was found to inhibit tumor growth in several murine cancer models, an effect that is partly dependent on adequate vascular function. nih.gov Another study in mice found that L-malate administration improved physical stamina and reduced muscle damage markers, effects which are supported by efficient vascular delivery of oxygen and nutrients. researchgate.net

Table 5: In Vivo Research on Vascular Function

Component Studied Animal Model Key Findings Citation
L-Arginine Dahl salt-sensitive rats Prevents the increase in blood pressure from a high-salt diet. nih.gov nih.gov
Malate Dahl salt-sensitive rats Can increase levels of L-arginine and nitric oxide, reducing hypertension. researchgate.net researchgate.net
Active Mixture (incl. L-Arginine, L-malate) Murine tumor models (Colon 26, B16, etc.) Inhibited in vivo tumor growth. nih.gov nih.gov

Studies on Systemic Metabolism and Energy Homeostasis in Animal Cohorts

Preclinical research in animal models suggests that L-arginine, a key component of this compound, plays a significant role in modulating systemic metabolism and energy balance, particularly in the context of diet-induced obesity. Studies have focused on its effects on glucose and fatty acid metabolism in critical insulin-sensitive tissues like skeletal muscle and adipose tissue.

In a study involving male Sprague-Dawley rats, a high-fat diet was shown to reduce glucose oxidation in the extensor digitorum longus (EDL) muscle, soleus muscle, and retroperitoneal adipose tissue. nih.gov Conversely, the oxidation of oleic acid was noted to be higher in the adipose tissue of rats on this high-fat diet. nih.gov Oral supplementation with L-arginine in these diet-induced obese rats led to a notable stimulation of both glucose and oleic acid oxidation in both EDL and soleus muscles. nih.gov This suggests a promotion of energy substrate oxidation in skeletal muscle, which may contribute to a reduction in white fat mass. nih.gov However, the same study found no significant effect of arginine treatment on glucose oxidation, oleic acid oxidation, or basal lipolysis in the adipocytes of retroperitoneal adipose tissue. nih.gov

The metabolic effects are not limited to L-arginine alone. L-citrulline, which is metabolically converted to L-arginine in the body, has also been investigated. L-citrulline can indirectly influence energy metabolism by increasing the bioavailability of L-arginine for various metabolic pathways. mdpi.com It has been reported to have effects on adipose tissue, including increasing lipolysis, fatty acid oxidation, and the expression of uncoupling protein 1 (UCP1). mdpi.com The malate component of the compound is also metabolically significant as it is an intermediate in the Krebs cycle (tricarboxylic acid cycle), which is central to cellular energy production. fecyt.es The potential for malate to influence muscle performance and metabolism has been noted, although its specific effects when combined with L-arginine require more direct investigation. fecyt.es

These findings from animal cohorts underscore the potential of L-arginine to influence systemic energy homeostasis by enhancing the oxidation of key energy substrates in skeletal muscle.

Table 1: Effects of L-Arginine Supplementation on Energy Substrate Oxidation in Diet-Induced Obese Rats

TissueMetabolic ProcessEffect of High-Fat DietEffect of L-Arginine Supplementation
Extensor Digitorum Longus (EDL) Muscle Glucose OxidationReducedStimulated
Oleic Acid OxidationNot specifiedStimulated
Soleus Muscle Glucose OxidationReducedStimulated
Oleic Acid OxidationNot specifiedStimulated
Retroperitoneal Adipose Tissue Glucose OxidationReducedNo effect
Oleic Acid OxidationEnhancedNo effect
Basal LipolysisNot specifiedNo effect
Data sourced from a study on male Sprague-Dawley rats. nih.gov

Research on Immune Response and T-cell Function in Developing Animal Models

A substantial body of preclinical evidence from animal models highlights the critical role of L-arginine in supporting and enhancing immune function, with a particular focus on T-lymphocyte (T-cell) activity. Adequate availability of this amino acid is essential for normal lymphocyte development and function. cambridge.orgcambridge.org

In vitro studies have established that L-arginine is a requirement for the maximal proliferation of rodent T-lymphocytes in response to mitogens. cambridge.org This foundational research is supported by numerous in vivo animal studies demonstrating that dietary L-arginine supplementation enhances immune function across various models of immunological challenges. cambridge.orgcambridge.org For instance, a deficiency of arginine in mice has been shown to impair the development of B lymphocytes, another key component of the adaptive immune system. cambridge.org In agricultural models, supplementing the diet of pregnant sows and neonatal pigs with arginine enhanced their immune status, leading to reduced morbidity and mortality from infectious pathogens. cambridge.orgcambridge.org

L-arginine's influence on T-cells is closely linked to cellular metabolism. Upon activation, T-cells avidly take up L-arginine, where it is primarily catabolized by the mitochondrial enzyme Arginase-II. nih.gov Dynamic metabolome and proteome profiling of activated human primary T-cells revealed that increasing the availability of L-arginine induces significant metabolic changes. nih.gov Specifically, it promotes a shift from glycolysis toward oxidative phosphorylation for energy production. nih.gov This metabolic reprogramming is associated with the generation of central memory-like T-cells, which are characterized by a higher capacity for survival. nih.gov In a murine model, these T-cells with elevated intracellular L-arginine levels demonstrated enhanced anti-tumor activity. nih.gov

Furthermore, L-arginine is known to modulate the mechanistic target of the rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of T-cell metabolism and differentiation. mdpi.com By influencing mTORC1 activity, L-arginine can guide the differentiation of CD4+ T-cells into various subtypes, including pro-inflammatory Th1 and Th17 cells, as well as regulatory T-cells (Tregs) that are crucial for maintaining immune homeostasis. mdpi.com

Table 2: Summary of L-Arginine's Effects on T-Cell Function and Immune Response in Animal Models

Model/SystemResearch FindingOutcome
Rodent T-lymphocytes (in vitro) Required for maximal proliferation in response to mitogens. cambridge.orgEssential for T-cell activation.
Mouse Models Arginine deficiency impairs B lymphocyte development. cambridge.orgCrucial for lymphocyte maturation.
Pig Models Dietary supplementation enhanced immune status in sows and neonates. cambridge.orgcambridge.orgReduced morbidity and mortality from infections. cambridge.orgcambridge.org
Human T-cells (ex vivo) Elevating L-arginine shifts metabolism from glycolysis to oxidative phosphorylation. nih.govPromotes generation of central memory-like T-cells with higher survival. nih.gov
Murine Tumor Model T-cells with increased L-arginine showed enhanced anti-tumor activity. nih.govImproved immune surveillance against cancer.
Murine Inflammation Model L-arginine modulates the mTOR signaling pathway in CD4+ T-cells. mdpi.comInfluences differentiation of T-cell subtypes, affecting immune homeostasis. mdpi.com

Investigations into Neural Stem Cell Activation and Neurogenesis in Murine Models

Recent investigations using murine models have uncovered a pivotal role for L-arginine homeostasis in regulating the behavior of adult neural stem cells (NSCs) and the process of neurogenesis, particularly within the hippocampus. embopress.orgnih.gov The key regulator identified in this process is Arginase-II (Arg-II), a mitochondrial enzyme that breaks down L-arginine. embopress.orgembopress.org

Studies utilizing adult mice genetically deficient in Arg-II have provided significant insights. These mice exhibit elevated intracellular levels of L-arginine within the brain. embopress.orgembopress.org At a young adult age (e.g., 2 months), this surplus of L-arginine leads to an overactivation of the NSC pool. embopress.orgembopress.org While seemingly beneficial, this premature activation results in an accelerated depletion of the NSC reserve over time. embopress.orgnih.gov Consequently, by mature adult age (e.g., 6 months), these Arg-II deficient mice show a marked decrease in hippocampal neurogenesis. embopress.org

The mechanism underlying this phenomenon appears to be metabolic. The elevated L-arginine levels in the absence of Arg-II activity induce a distinct metabolic shift within the NSCs. embopress.orgnih.gov Specifically, there is a switch from a reliance on glycolysis to an increase in oxidative phosphorylation (OXPHOS) for energy. embopress.orgembopress.org This metabolic reprogramming is believed to be caused by the impaired attachment of the glycolytic enzyme hexokinase-I to the mitochondria. embopress.orgnih.gov

Crucially, researchers were able to demonstrate a causal link between this metabolic shift and the observed effects on neurogenesis. When Arg-II deficient mice were treated with a selective inhibitor of OXPHOS, the overactivation of NSCs was ameliorated, and the abnormal neurogenesis was restored. embopress.orgembopress.org These findings strongly suggest that the intracellular concentration of L-arginine, as modulated by Arg-II, directly influences the metabolic fitness of NSCs, which is essential for maintaining a balanced and sustained rate of neurogenesis throughout adult life. embopress.orgnih.gov

Another line of research has explored the potential of agmatine (B1664431), a metabolite formed from L-arginine through the action of arginine decarboxylase (ADC). In a mouse model of spinal cord injury, neural stem cells engineered to overexpress human ADC showed improved functional recovery. mdpi.com Previous work had indicated that agmatine can enhance the neurogenesis of adult NSCs, suggesting another pathway through which L-arginine metabolism can influence neural cell generation and repair. mdpi.com

Table 3: Impact of Altered L-Arginine Homeostasis on Neural Stem Cells in Murine Models

ModelKey AlterationObservation in Young Adults (2 months)Observation in Mature Adults (6 months)Underlying Mechanism
Arginase-II (Arg-II) Knockout Mice Elevated intracellular L-arginine levels in the brain. embopress.orgembopress.orgNSC overactivation. embopress.orgembopress.orgNSC pool depletion and decreased neurogenesis. embopress.orgMetabolic shift from glycolysis to oxidative phosphorylation (OXPHOS). embopress.orgnih.govembopress.org
Arginase-II (Arg-II) Knockout Mice + OXPHOS Inhibitor Elevated L-arginine + Blocked OXPHOS. embopress.orgembopress.orgAmelioration of NSC overactivation. embopress.orgembopress.orgRestoration of normal neurogenesis. embopress.orgembopress.orgReversal of the detrimental metabolic shift. embopress.orgembopress.org
Spinal Cord Injury Mouse Model + ADC-overexpressing NSCs Increased agmatine production from L-arginine at the injury site. mdpi.comNot applicableImproved functional recovery. mdpi.comEnhanced neurogenesis and neuroprotection. mdpi.com

Analysis of Organ-Specific Biochemical Changes and Metabolic Flux (e.g., Kidney, Liver)

The metabolism of L-arginine is highly compartmentalized, with the liver and kidneys playing distinct and crucial roles that dictate its systemic availability and fate. nih.gov Preclinical studies have illuminated the intricate interplay between these organs in maintaining arginine homeostasis.

The liver is the primary site of the urea cycle and expresses high levels of Arginase-I, which catabolizes arginine. embopress.org This extensive first-pass metabolism in the liver significantly limits the systemic availability of orally ingested L-arginine. lsu.edu In contrast, L-citrulline, a precursor to arginine, largely bypasses hepatic metabolism. nih.gov

The kidneys are central to the de novo synthesis of arginine from circulating citrulline. nih.govmdpi.com The proximal tubule cells of the kidney take up citrulline from the blood and convert it back into arginine, which is then released into systemic circulation for use by other tissues. mdpi.com This intestinal-renal axis is a key mechanism for providing a steady supply of arginine to the periphery while avoiding the high catabolic activity of the liver. mdpi.com The rate of this renal arginine synthesis is limited by the plasma concentration of citrulline. mdpi.com In cases of renal dysfunction, plasma citrulline levels can become elevated as its primary site of clearance is impaired. mdpi.com

Metabolic flux studies analyzing arteriovenous differences across organs have provided further details. During fasting states, the kidney, along with the liver, is known to release glucose and amino acids. nih.gov The kidney is also unique in its uptake of citrate (B86180). nih.gov Following feeding, there is an increase in renal glucose release. nih.gov This highlights the kidney's active role in systemic nutrient and metabolite exchange.

The liver's role extends to the metabolism of amino acids released from muscle, particularly under catabolic conditions. mdpi.com It utilizes amino acids for gluconeogenesis and urea synthesis. mdpi.com The malate component of this compound is also relevant to organ-specific metabolism, as malate is an important intermediate in the tricarboxylic acid (TCA) cycle, a fundamental energy-producing pathway in both the liver and kidney. pnas.org Furthermore, fumarate (B1241708), which is structurally related to malate, is released from the urea cycle and can be converted to malate and then oxaloacetate, a starting point for gluconeogenesis. mdpi.com This links the urea cycle directly to glucose production in the liver. mdpi.com

Chronic oral supplementation with L-arginine has been shown to induce broader changes in the plasma amino acid profile beyond just L-arginine itself, indicating a systemic "domino effect" on the metabolism of other amino acids. nih.gov

Table 4: Organ-Specific Roles in L-Arginine and L-Citrulline Metabolism

OrganPrimary Function Related to Arginine/CitrullineKey EnzymesMetabolic Outcome
Liver Catabolism of arginine via the urea cycle. embopress.orgnih.govArginase-I (high expression). embopress.orgHigh first-pass extraction and clearance of dietary arginine. lsu.edu
Metabolism of various amino acids for gluconeogenesis. mdpi.comEnzymes of the TCA and urea cycles.Production of glucose and urea. mdpi.com
Kidney De novo synthesis of arginine from citrulline. nih.govmdpi.comArgininosuccinate (B1211890) synthetase (ASS), Argininosuccinate lyase (ASL). mdpi.comReleases newly synthesized arginine into systemic circulation. mdpi.com
Active role in glucose and amino acid release. nih.govGluconeogenic enzymes.Contributes to systemic glucose homeostasis. nih.gov
Small Intestine Synthesis and release of citrulline from precursors (e.g., glutamine). mdpi.comOrnithine trans-carbamylase (OTC).Provides citrulline to the kidneys for arginine synthesis (Intestinal-Renal Axis). mdpi.com

Pharmacokinetics and Metabolic Disposition Studies in Preclinical Models

Absorption and Bioavailability in Animal Models

The bioavailability of the L-arginine component of the salt is significantly influenced by extensive first-pass metabolism. Preclinical research in various animal models, including rats and pigs, has established that a substantial portion of orally administered L-arginine is catabolized in the intestines and liver before it can reach systemic circulation. mdpi.com Specifically, arginase enzymes present in enterocytes and hepatocytes rapidly degrade L-arginine. nih.govfrontiersin.org A study in mice quantified this effect, demonstrating that supplemental L-arginine undergoes a splanchnic first-pass metabolism of approximately 70%, meaning only about 30% of the ingested dose enters the peripheral circulation. nih.gov

In contrast, the L-malate component is understood to be rapidly absorbed and utilized. Studies in rat models of hemorrhagic shock demonstrated that infused malate (B86768) disappears quickly from the blood, with a half-life between 30 and 60 minutes, indicating rapid metabolism and uptake by tissues. nih.gov

The differential absorption kinetics of L-arginine and its precursor L-citrulline are critical for understanding bioavailability. L-citrulline is not subject to the same degree of first-pass extraction, allowing it to effectively bypass intestinal and hepatic metabolism. frontiersin.orgnih.gov It is then transported to the kidneys and other tissues for conversion into L-arginine, making it a more bioavailable precursor for increasing systemic L-arginine levels. lsu.edumdpi.com

Table 1: First-Pass Metabolism of L-Arginine in a Mouse Model

ParameterDescriptionFindingSource
Splanchnic First-Pass Metabolism (FPM)The percentage of orally administered L-arginine that is metabolized in the gut and liver before reaching systemic circulation.~70% nih.gov
Systemic BioavailabilityThe fraction of the administered L-arginine dose that reaches the systemic circulation intact.~30% nih.gov

Distribution and Tissue-Specific Accumulation Patterns

Following absorption, the components of L-Arginine L-malate are distributed to various tissues. Studies in rats fed a high-arginine diet showed that L-arginine and its primary metabolite, L-ornithine, accumulate significantly in the muscles and kidneys. mdpi.com The kidney is a key organ for L-arginine metabolism and homeostasis. Research using a radiolabeled poly-arginine peptide in rats further supports the kidney's role as a primary site of accumulation, demonstrating that the highest percentage of the injected dose per gram of tissue localized to the kidneys. tandfonline.com Lower but significant levels were also found in the heart, liver, and spleen. tandfonline.com

The distribution of malate is linked to its central role in cellular energy metabolism. Malate dehydrogenase, a key enzyme in malate metabolism, is found predominantly in the mitochondrial and cytosolic fractions of liver cells in rats, indicating that malate is actively used within these subcellular compartments. researchgate.net Studies on D-malate have also shown its effects on the gastrocnemius muscle in mice, suggesting that malate is distributed to and has a metabolic impact on skeletal muscle. nih.gov

Metabolic Transformations and Ultimate Fate of this compound Components

The metabolic fate of L-arginine is complex, involving two major competing enzymatic pathways. frontiersin.org

Nitric Oxide Synthase (NOS) Pathway : L-arginine is oxidized by NOS to produce nitric oxide (NO) and L-citrulline. frontiersin.orgnih.govembopress.org This pathway is crucial for various signaling processes.

Arginase Pathway : L-arginine is hydrolyzed by arginase to form L-ornithine and urea (B33335). frontiersin.orgnih.govembopress.org This is quantitatively the most significant pathway for arginine catabolism in mammals and is essential for the urea cycle to detoxify ammonia (B1221849). nih.gov L-ornithine can be further metabolized to produce polyamines and proline, which are important for cell proliferation and collagen synthesis. nih.govembopress.org

The L-malate component is a key intermediate in the tricarboxylic acid (TCA) cycle. nih.gov Upon entering cells, it can be oxidized to oxaloacetate by malate dehydrogenase. researchgate.net A notable metabolic synergy exists between L-arginine and L-malate. Oxaloacetate can be converted to aspartate, which then condenses with L-citrulline (a product of the NOS pathway) to form argininosuccinate (B1211890). Argininosuccinate is subsequently cleaved to regenerate L-arginine and fumarate (B1241708), which can re-enter the TCA cycle. This demonstrates how malate can contribute to the endogenous recycling and synthesis of L-arginine. embopress.org

Excretion Pathways and Clearance Dynamics in Experimental Systems

The clearance of L-arginine from the body is primarily driven by its metabolic conversion to urea via the arginase pathway in the liver. embopress.organnualreviews.org The urea produced is then eliminated from the body by the kidneys through urine. embopress.org The turnover of L-arginine is rapid in animal models; pharmacokinetic studies in pigs reported plasma half-lives ranging from 0.65 hours in neonates to 1.06 hours in adults. nih.gov

The clearance of L-malate is also very rapid. A study in rats found that intravenously administered malate has a plasma half-life of 30 to 60 minutes. nih.gov The primary route of elimination is not direct renal excretion but rather swift metabolic utilization. The same study found that only about 5% of the infused malate was excreted unchanged in the urine. nih.gov The rapid disappearance from plasma, coupled with low urinary excretion, confirms that malate is quickly taken up by tissues and enters metabolic pathways like the TCA cycle. nih.gov

Comparative Pharmacokinetics of L-Arginine versus L-Citrulline in Vivo

Preclinical studies in animal models have consistently shown that oral L-citrulline supplementation is a more efficient method for increasing systemic L-arginine levels than supplementing with L-arginine itself. frontiersin.orgmdpi.complos.org This pharmacokinetic advantage stems from L-citrulline's ability to bypass the extensive first-pass extraction that L-arginine undergoes in the gut and liver. frontiersin.orgnih.gov

A key study in mice directly compared the two amino acids. It found that while orally supplemented L-arginine was subject to about 70% first-pass metabolism, virtually all of the supplemented L-citrulline appeared in the plasma and was available for systemic use. nih.gov Consequently, L-citrulline supplementation resulted in a significantly greater increase in plasma L-arginine concentrations compared to an equivalent dose of L-arginine. nih.govplos.org This makes L-citrulline an effective precursor for endogenous L-arginine synthesis, particularly in the kidneys. lsu.edu

Table 2: Comparative Efficacy of L-Arginine vs. L-Citrulline Supplementation in Mice

SupplementPlasma L-Arginine Concentration (Highest Dose)Splanchnic First-Pass Metabolism (FPM) of SupplementSystemic Appearance of SupplementSource
L-Arginine159 µmol/L~70%~30% nih.gov
L-Citrulline214 µmol/LNegligible~100% nih.gov

Transport Mechanisms across Biological Membranes and Cellular Uptake

The cellular uptake of L-arginine is a mediated process, primarily facilitated by specific protein transporters due to its positively charged nature at physiological pH. The main transporters are the cationic amino acid transporters (CATs), which belong to the solute carrier family 7 (SLC7). nih.govmdpi.com This transport system, often referred to as system y+, is Na+-independent and electrogenic, meaning it is driven by the cell's membrane potential. mdpi.com

Several isoforms of CATs exist, with CAT1 and CAT2 being particularly important. CAT1 is widely expressed in many tissues, including endothelial cells, where it is thought to be responsible for the majority of L-arginine uptake. mdpi.com CAT2 expression is more restricted, often induced in cell types like macrophages during an immune response. frontiersin.orgmdpi.com The transport process is also sensitive to trans-stimulation, where the presence of cationic amino acids on one side of the membrane can stimulate the transport of L-arginine from the other side. mdpi.com Other transport systems, such as b⁰,⁺ and y⁺L, may also contribute to L-arginine uptake in a cell-specific manner. nih.gov

Advanced Methodological Approaches and Research Techniques

Application of Proteomics and Metabolomics in L-Arginine L-Malate Research

Proteomics and metabolomics are powerful "omics" technologies used to obtain a global profile of proteins and small-molecule metabolites within a biological system. frontiersin.org These approaches are instrumental in characterizing the systemic response to this compound by identifying perturbations in metabolic pathways and stress-responsive protein expression. frontiersin.org

Proteomic Analysis: Proteomics allows for the large-scale study of proteins, revealing changes in their expression and modification in response to a stimulus. In the context of this compound, proteomic studies would focus on enzymes and signaling proteins involved in the urea (B33335) cycle, nitric oxide (NO) synthesis, and the tricarboxylic acid (TCA) cycle. For instance, studies on cellular proliferation have used mass spectrometry-based proteomics to show the up-regulation of amino-acid synthesis and the down-regulation of the urea cycle, processes directly involving L-arginine. nih.gov Similarly, research on in vitro fertilized embryos revealed significant changes in proteins related to the TCA cycle and amino acid metabolism under different conditions. oup.com

Metabolomic Analysis: Metabolomics profiles the complete set of low molecular weight metabolites, offering a real-time snapshot of physiological state. frontiersin.org When studying this compound, metabolomic analysis can quantify fluctuations in the levels of L-arginine, L-malate, and their downstream products like citrulline, ornithine, fumarate (B1241708), and oxaloacetate. nih.govmedrxiv.org Integrated analyses have shown that stimuli like vaccines can significantly alter metabolites in the TCA cycle (including malate) and pathways involving arginine and proline. medrxiv.org Such analyses provide a direct readout of how the administration of this compound impacts central energy and nitrogen metabolism.

The table below summarizes key proteins and metabolites that would be targets of interest in a proteomic or metabolomic study of this compound.

Omics Target Pathway Relevance to this compound Typical Observation
Proteins
Argininosuccinate (B1211890) Synthase (ASS1)Urea Cycle / Arginine SynthesisUtilizes citrulline to produce argininosuccinate, a direct precursor to arginine. nih.govExpression changes reflect shifts in arginine biosynthesis.
Arginase (ARG)Urea Cycle / Arginine CatabolismMetabolizes L-arginine to urea and L-ornithine, regulating arginine availability. nih.govresearchgate.netExpression is often altered in response to immune or metabolic stress. aai.org
Nitric Oxide Synthase (NOS)Nitric Oxide SynthesisUses L-arginine as a substrate to produce nitric oxide (NO), a key signaling molecule. researchgate.netActivity and expression are critical markers of endothelial function.
Malate (B86768) Dehydrogenase (MDH)TCA CycleCatalyzes the interconversion of malate and oxaloacetate, a key step in cellular respiration. plos.orgChanges in expression can indicate shifts in energy metabolism.
Metabolites
L-CitrullineUrea Cycle / Arginine MetabolismA precursor for L-arginine synthesis and a byproduct of NO production. nih.govaai.orgLevels can indicate the rate of arginine recycling and synthesis.
FumarateTCA CycleAn intermediate in the TCA cycle, produced from succinate (B1194679) and converted to malate. nih.govAccumulation can be linked to changes in energy metabolism and arginine utilization. biorxiv.org
OxaloacetateTCA CycleProduced from the oxidation of malate by malate dehydrogenase. nih.govLevels are critical for maintaining the flux of the TCA cycle.
PutrescinePolyamine SynthesisA polyamine synthesized from ornithine (an L-arginine metabolite).Changes reflect shifts in cell growth and proliferation pathways. imrpress.com

Gene Expression Analysis and Transcriptomic Profiling in Response to this compound

Gene expression analysis and transcriptomics examine the complete set of RNA transcripts in a cell, revealing how cellular processes are regulated at the genetic level. These techniques are crucial for understanding the mechanisms through which this compound supplementation influences physiological functions.

Gene Expression Analysis: This can be performed using techniques like quantitative real-time PCR (qRT-PCR) for targeted gene analysis or microarrays for broader screening. Studies have shown that dietary L-arginine supplementation can significantly alter the expression of hundreds of genes in placental tissue, affecting pathways related to nutrient metabolism, angiogenesis, and protein synthesis. imrpress.com For example, L-arginine can influence the expression of genes involved in polyamine production and anti-oxidative responses. imrpress.com

Transcriptomic Profiling: Using RNA-sequencing (RNA-seq), transcriptomics provides a comprehensive and unbiased view of the entire transcriptome. This approach can identify novel regulatory networks affected by this compound. Integrated transcriptomic and metabolomic profiling in human T-cells revealed that metabolic reprogramming involves significant upregulation of genes in glycolysis, the TCA cycle, and arginine metabolism, such as argininosuccinate lyase (ASL). biorxiv.org Similarly, transcriptomic studies in mycobacterial infection highlighted the increased gene expression of enzymes that generate and utilize L-citrulline for L-arginine synthesis, such as argininosuccinate synthase (Ass1) and argininosuccinate lyase (Asl), in key immune cells. nih.govaai.org

The following table lists examples of genes whose expression is modulated in response to changes in L-arginine or malate metabolism.

GeneEncoded ProteinFunctionObserved RegulationSource
ASS1Argininosuccinate Synthase 1Catalyzes the synthesis of argininosuccinate from citrulline and aspartate.Upregulated in myeloid cells during infection to boost L-arginine production. nih.govaai.org
ASLArgininosuccinate LyaseCleaves argininosuccinate to form L-arginine and fumarate.Upregulated in activated T-cells and myeloid cells. nih.govbiorxiv.org
ARG1Arginase 1Hydrolyzes L-arginine to L-ornithine and urea.Expression is increased in macrophages during certain infections, depleting L-arginine. nih.gov
NOS2 (iNOS)Inducible Nitric Oxide SynthaseProduces nitric oxide from L-arginine in immune responses.Gene expression increases in lung myeloid cells during infection. nih.govaai.org
MDH2Malate Dehydrogenase 2 (Mitochondrial)Interconverts malate and oxaloacetate in the TCA cycle.Expression changes reflect altered TCA cycle activity. plos.org

Advanced Imaging Techniques for Metabolic Pathway Visualization in Live Systems

Visualizing metabolic processes as they happen in living systems provides invaluable spatial and temporal information that cannot be obtained from tissue homogenates. oup.com

Mass Spectrometry Imaging (MSI): MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI), allow for the in-situ analysis of metabolites directly from tissue sections, creating spatial maps of their distribution. oup.com This can be used to visualize the localization of L-arginine, L-malate, and related metabolites within specific tissues or even cellular regions, providing insights into their metabolic roles and transport. oup.comoup.com

Hyperpolarized 13C Magnetic Resonance Imaging (MRI): Hyperpolarized 13C MRI is a non-invasive, real-time molecular imaging method that tracks dynamic metabolic processes. rsna.org By using substrates labeled with hyperpolarized carbon-13, the technique can follow their conversion through metabolic pathways in vivo. Probes such as hyperpolarized [6-13C]-arginine have been used to monitor inflammatory cell function, while hyperpolarized [1,4-13C2]malate, produced from [1,4-13C2]fumarate, can serve as a marker for cell necrosis. rsna.org This technology could be applied to trace the metabolic fate of both the arginine and malate components of this compound simultaneously in a live system.

Metabolic Network Visualization Tools: Software tools like Metaboverse facilitate the integration and visualization of multi-omics data (transcriptomics, proteomics, metabolomics) onto comprehensive metabolic network maps. nih.gov This allows researchers to visualize complex patterns and perturbations across interconnected pathways, such as the interplay between arginine metabolism and the TCA cycle, following this compound administration. nih.gov

Computational Modeling and In Silico Analysis of Molecular Interactions

Computational and in silico methods use computer simulations to model biological systems, predict molecular interactions, and analyze complex metabolic networks. These approaches complement experimental work by generating testable hypotheses and providing insights into mechanisms that are difficult to observe directly.

In Silico Pathway Analysis: Modeling and simulation can be used to analyze metabolic pathways involving L-arginine and L-malate. For example, in silico analysis of arginine catabolism in endothelial cells has been used to predict steady-state conditions and the response of the system to changes in arginine concentration. nih.gov Such models can determine the flux control coefficients for enzymes and transporters, identifying which steps are rate-limiting in the production of nitric oxide or polyamines. nih.gov

Molecular Dynamics and Docking: These techniques simulate the physical movements and interactions of atoms and molecules. They can be used to model the binding of L-arginine and L-malate to their respective enzymes, such as nitric oxide synthase or malate dehydrogenase. nih.gov Computational modeling of the malate dehydrogenase active site, for instance, has elucidated the distinct steps and transition states of L-malate oxidation, highlighting the roles of key amino acid residues like histidine and arginine in the catalytic process. nih.gov Similarly, software can predict the 3D structure of proteins and simulate how mutations might affect their function, as has been done for argininosuccinate synthetase (ASS1) in citrullinemia. frontiersin.org

The table below outlines different computational approaches and their specific applications in this compound research.

Computational Method Application to L-Arginine / L-Malate Research Insights Gained
Metabolic Flux AnalysisModeling the flow of metabolites through arginine pathways and the TCA cycle. nih.govPrediction of metabolic bottlenecks and the distribution of carbon and nitrogen from L-arginine and L-malate.
Molecular Dynamics SimulationSimulating the structural stability and dynamics of enzymes like ASS1 or MDH. frontiersin.orgUnderstanding how protein structure relates to function and how mutations can cause instability. frontiersin.org
Substrate DockingPredicting the binding affinity and orientation of L-arginine or L-malate within an enzyme's active site. nih.govacs.orgIdentification of key residues involved in substrate binding and catalysis. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the electronic details of enzymatic reactions.Detailed insights into reaction mechanisms and transition state energies. acs.org

Development of Novel Biosensors and Assays for this compound Components and Metabolites

The accurate quantification of L-arginine, L-malate, and their metabolites in biological samples is fundamental to research. This has driven the development of highly specific and sensitive biosensors and analytical assays.

Biosensors for L-Arginine: Novel biosensors offer rapid and selective detection of L-arginine. These devices often immobilize one or more enzymes on an electrode surface.

Conductometric Biosensors: These measure changes in the electrical conductivity of a solution resulting from an enzymatic reaction. One design uses co-immobilized arginase and urease, where arginine is converted to urea and then to ammonia (B1221849), causing a detectable change in conductivity. nih.govresearchgate.net Another type uses arginine deiminase (ADI), which converts arginine to citrulline and ammonia. mdpi.com

Amperometric Biosensors: These detect changes in current produced by the oxidation or reduction of a product from an enzymatic reaction. A design using L-arginine oxidase co-immobilized with peroxidase-like nanozymes measures the current generated from hydrogen peroxide, a byproduct of the reaction. mdpi.com

Assays for L-Malate: Assays for L-malate are typically enzymatic and can be adapted for high-throughput screening.

Colorimetric/Fluorometric Assays: These are the most common methods and rely on the malate dehydrogenase-catalyzed oxidation of L-malate, which reduces NAD+ to NADH. bioassaysys.comclinisciences.com The resulting NADH is then used in a second reaction to reduce a probe, producing a colored or fluorescent product that is proportional to the initial L-malate concentration. bioassaysys.comclinisciences.com

Bioluminescent Assays: These highly sensitive assays also use the malate dehydrogenase reaction. The NADH produced reduces a proluciferin substrate to luciferin, which is then detected by luciferase, generating a light signal proportional to the amount of malate. promega.com

The following tables summarize the characteristics of various biosensors and assays for the components of this compound.

Table of L-Arginine Biosensors

Biosensor Type Enzyme(s) Used Principle of Detection Limit of Detection (LOD) Linear Range Source
Conductometric Arginase & Urease Measures change in conductivity from ammonia production. 5 µM 0.01 - 4 mM researchgate.net
Conductometric Arginine Deiminase (ADI) Measures change in conductivity from ammonia production. 2 µM 2.5 - 750 µM mdpi.com

Table of L-Malate Assays

Assay Type Enzyme(s) Used Principle of Detection Limit of Detection (LOD) Linear Range Source
Bioluminescent Malate Dehydrogenase, Reductase, Luciferase Measures light produced from a luciferin-based reaction coupled to NADH production. 50 nM 50 nM - 25 µM promega.com
Colorimetric Malate Dehydrogenase Measures absorbance of a formazan (B1609692) (MTT) dye reduced by NADH. 0.02 mM 0.02 - 2 mM bioassaysys.comassaygenie.com

Emerging Research Themes and Future Academic Directions

Further Elucidation of Synergistic Biochemical Effects of L-Arginine and L-Malate Components

The combination of L-arginine and L-malate presents a compelling area for future research due to the potential for synergistic biochemical effects. L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, blood flow regulation, and mitochondrial respiration. karger.comresearchgate.net It is also a key component in the urea (B33335) cycle for ammonia (B1221849) detoxification and a precursor for the synthesis of other important molecules like creatine (B1669601) and polyamines. karger.comresearchgate.net

L-malate, an intermediate in the tricarboxylic acid (TCA) cycle, plays a crucial role in mitochondrial energy metabolism. nih.gov Research indicates that malate (B86768) can be converted to oxaloacetate, aspartate, argininosuccinate (B1211890), and subsequently to L-arginine, thereby potentially increasing the substrate pool for nitric oxide synthase (NOS). researchgate.netnih.gov Studies in Dahl salt-sensitive rats, a model for hypertension, have shown that supplementation with malate increased renal levels of L-arginine and NO, suggesting a direct link between malate metabolism and NO production. researchgate.netnih.gov

The synergistic potential lies in their interconnected metabolic pathways. While L-arginine directly fuels NO production, L-malate can enhance this process by increasing the endogenous supply of L-arginine. Furthermore, malate itself can influence energy production and may help buffer lactic acid, which is often a byproduct of intense physical activity. mdpi.com The combination, often found in the form of L-citrulline malate, is believed to leverage these interactions, although more research is needed to fully understand the independent and combined effects of L-citrulline and malate on performance and metabolic regulation. karger.commdpi.com Future studies should aim to dissect the precise mechanisms of this synergy, focusing on how L-malate supplementation impacts L-arginine bioavailability and subsequent NO synthesis under various physiological and pathological conditions.

Exploration of Genetic and Epigenetic Modulators of L-Arginine L-Malate Pathways

The metabolic pathways of L-arginine and L-malate are subject to complex regulation at the genetic and epigenetic levels, which represents a significant frontier for future academic inquiry. Genetic variations in genes encoding key enzymes and transporters can influence the efficacy of these pathways. For instance, the functionality of enzymes like arginase and nitric oxide synthase (NOS), which compete for L-arginine as a substrate, can be altered by genetic polymorphisms. explorationpub.comexplorationpub.com Similarly, the activity of malate dehydrogenase, a key enzyme in malate metabolism, can vary based on genetic factors. portlandpress.com

Epigenetic modifications, such as DNA methylation and histone modifications, are emerging as critical regulators of gene expression in response to environmental and metabolic cues. wjgnet.comfrontiersin.org L-arginine itself has been shown to act as an epigenetic modulator. nih.gov For example, arginine can induce histone acetylation, leading to enhanced expression of genes related to metabolism and mitochondrial function. nih.gov Conversely, arginine deprivation can lead to changes in histone methylation patterns. nih.gov Studies have also shown that L-arginine supplementation can modulate DNA methylation, for instance, by decreasing methylation in the promoter region of the IL-13 gene in neonatal T cells. mdpi.com

The interplay between metabolism and epigenetics is a burgeoning field. ahajournals.orgresearchgate.net Metabolites from the TCA cycle, including those linked to malate, can act as cofactors for enzymes that modify histones and DNA. For instance, α-ketoglutarate, a metabolite influenced by malate levels, is a crucial cofactor for histone demethylases. ahajournals.org Future research should focus on identifying specific genetic variants and epigenetic marks that influence the individual response to L-arginine and L-malate. This could lead to a more personalized understanding of how these compounds affect metabolic health and disease. wjgnet.comnih.gov

Advancements in Targeted Delivery Systems for Experimental Research Applications

The development of advanced drug delivery systems is crucial for enhancing the experimental utility and potential therapeutic applications of compounds like L-arginine and L-malate. researchgate.net Researchers are increasingly focusing on creating targeted delivery systems to ensure that these molecules reach specific cells or tissues, thereby increasing their efficacy and minimizing potential off-target effects. nih.gov

Nanotechnology offers promising avenues for the targeted delivery of L-arginine. Arginine-based nanosystems, including peptides and polymers, are being explored for their ability to target specific cells and organs. researchgate.net For instance, arginine-decorated nanocarriers have been developed to deliver antibiotics to the intracellular niche of pathogens like Salmonella. rsc.orgrsc.org These nanocarriers can exploit the pathogen's need for arginine, leading to a targeted delivery of the therapeutic payload. rsc.org Similarly, L-arginine-based nanoparticles have been designed for pulmonary drug delivery, demonstrating the potential for targeted treatment of respiratory conditions. mdpi.com

For L-malate, research into targeted delivery is often linked to its polymeric form, poly(β-L-malic acid) (PMLA). PMLA-based nanoparticles are being investigated as carriers for anti-cancer drugs. researchgate.netresearchgate.net These systems can be designed to be sensitive to the tumor microenvironment, such as changes in pH, allowing for a more targeted release of the drug. researchgate.net Furthermore, by attaching targeting moieties like antibodies to PMLA nanoconjugates, researchers aim to achieve multitargeting drug delivery to specific tumor cells. nih.gov

Future advancements in this area will likely involve the creation of "smart" delivery systems that can respond to specific physiological cues for a more precise release of L-arginine and L-malate. The integration of targeting ligands, such as antibodies or peptides, onto these delivery vehicles will be key to achieving high specificity for experimental research applications. nih.gov

Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding of this compound

A systems biology approach, integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—is essential for a comprehensive understanding of the complex roles of L-arginine and L-malate. This multi-omics approach allows researchers to move beyond studying individual components and instead analyze the intricate network of interactions within a biological system. nih.gov

Multi-omics analyses have already revealed significant alterations in metabolic pathways involving L-arginine and L-malate in various contexts. For example, in studies of spaceflight's impact on physiology, multi-omics data showed significant enrichment for mitochondrial processes, with notable changes in metabolites like malate. nih.gov In cancer research, integrated analysis of multi-omics data has highlighted the importance of arginine and proline metabolism in certain types of cancer. researchgate.netmdpi.com

By combining different omics datasets, researchers can construct more accurate models of metabolic networks. For instance, a study integrating transcriptomics, proteomics, and metabolomics in macrophage activation identified arginine metabolism as a key player. researchgate.net Such models can help predict how perturbations in one part of the network, such as an increase in L-arginine or L-malate, will affect other pathways.

Future research should continue to leverage multi-omics data to build comprehensive models of L-arginine and L-malate metabolism. This will enable a deeper understanding of their roles in health and disease and could help identify novel biomarkers and therapeutic targets. mdpi.commedrxiv.org

Identification of Unexplored Biochemical Roles and Novel Enzyme Targets

While much is known about the primary roles of L-arginine and L-malate, ongoing research continues to uncover new biochemical functions and identify novel enzyme targets.

For L-arginine, research is expanding beyond its well-established role in nitric oxide and urea synthesis. researchgate.netembopress.org It is now recognized as a key signaling molecule that can regulate gene expression and organelle dynamics. embopress.org Recent studies have identified novel enzymes involved in arginine metabolism, such as acetylornithine transcarbamylase, which represents a different path for arginine biosynthesis in some bacteria. nih.gov Furthermore, enzymes that hydroxylate arginine are being investigated for their role in the biosynthesis of natural products with diverse biological activities. frontiersin.org Arginine-metabolizing enzymes like arginase and arginine deiminase are also being explored as potential targets for cancer therapy. mdpi.com

The biochemical roles of L-malate are also being broadened. nih.govresearchgate.net Beyond its function in the TCA cycle, malate is involved in pH homeostasis, nutrient absorption, and stress resistance in plants. researchgate.net In mammals, malic enzymes, which catalyze the conversion of malate to pyruvate (B1213749), are being investigated as drug targets in cancer and other diseases. acs.orgresearchgate.net For instance, a novel allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1) has been identified, providing a starting point for the development of new cancer drugs. acs.org The diverse isoforms of malate dehydrogenase and their specific roles in different cellular compartments and metabolic pathways are also an active area of research. portlandpress.comnih.govportlandpress.com

Future research should continue to explore the less-characterized functions of L-arginine and L-malate and their metabolic products. The identification and characterization of novel enzymes and transporters involved in their metabolism will open up new avenues for understanding their physiological significance and for developing new therapeutic strategies. explorationpub.comwisdomlib.orgusp.br

Q & A

Basic Research Questions

Q. How can L-Arginine and L-malate be quantified in biological samples, and what methodological considerations ensure accuracy?

  • Methodology :

  • For L-Arginine , use enzyme-based assays (e.g., MAK370 kit) that convert L-arginine to intermediates generating a colorimetric signal at 450 nm. Parallel samples spiked with known standards improve accuracy near detection limits .
  • For L-malate , ion chromatography with a pre-established calibration curve (using standard samples) is recommended. Kinetic parameters (e.g., KmK_m) should be validated under controlled pH and temperature conditions to avoid interference from byproducts like lactate .

Q. What are the primary metabolic pathways for L-malate synthesis in microorganisms, and how do they inform experimental design?

  • Key Pathways :

  • The reductive TCA cycle and glyoxylate shunt are dominant routes. Prioritize microbial strains (e.g., Aspergillus oryzae) with enhanced pyruvate carboxylase activity to channel carbon flux toward L-malate .
  • Experimental Design : Use 13C^{13}\text{C}-labeled glucose to trace carbon allocation and quantify pathway efficiency via metabolomics. Knockout competing pathways (e.g., ethanol synthesis) to minimize byproduct formation .

Q. What guidelines ensure rigor in preclinical studies involving L-Arginine L-malate?

  • Best Practices :

  • Follow NIH reporting standards for experimental conditions (e.g., strain lineage, fermentation pH, and duration). Include a preclinical checklist detailing statistical methods (e.g., ANOVA for triplicate measurements) and raw data accessibility .
  • Validate results across multiple biological replicates and use blinded sample analysis to reduce bias in assays measuring nitric oxide production or urea cycle activity .

Advanced Research Questions

Q. How can Aspergillus oryzae strains be optimized for high-yield L-malate production, and what mechanistic insights support this?

  • Optimization Strategies :

  • Adaptive Evolution : Cultivate strains under progressive substrate limitation to select mutants with improved growth parameters (e.g., pellet number: 220–240/mL, colony diameter: 26–30 mm). Evolved strains like Z07 achieve 132.5 g/L titer .
  • Transcriptome Analysis : Identify upregulated genes (e.g., malate dehydrogenase) and morphological shifts (e.g., hyphal branching) linked to productivity. Use CRISPR interference to validate gene targets .

Q. What thermodynamic principles govern L-malate binding to transport proteins, and how do these affect substrate affinity?

  • Thermodynamic Analysis :

  • Isothermal titration calorimetry (ITC) reveals negative enthalpy (ΔH\Delta H) for L-malate binding, indicating energy release. Compare with fumarate (positive ΔH\Delta H) to assess specificity in transporters like TAXIMh-P .
  • Experimental pH (e.g., 5.9) critically impacts efflux rates due to malate’s pKa values (3.4 and 5.2). Use buffer systems mimicking physiological conditions to study transport kinetics .

Q. How do ATP-free in vitro enzymatic systems (ivSEB) enhance sustainable L-malate synthesis via CO₂ fixation?

  • System Design :

  • Combine glucose dehydrogenase, carbonic anhydrase, and malate synthase to convert D-glucose and CO₂ into L-malate. Optimize enzyme loading ratios to achieve 68.5% molar yield (6.85 mM from 5 mM glucose) .
  • Scale-Up Challenges : Address byproduct accumulation (e.g., 2.45 mM lactate) via enzyme engineering (e.g., lactate dehydrogenase knockout). Test high-glucose conditions (45.70 mM) to assess industrial feasibility .

Q. How can contradictory data on L-malate production yields between microbial and enzymatic systems be reconciled?

  • Contradiction Analysis :

  • Compare carbon efficiency: Microbial systems (e.g., A. oryzae) utilize complex regulatory networks but face redox imbalance, while ivSEB avoids cellular constraints but requires costly enzyme purification .
  • Use techno-economic analysis (TEA) to evaluate trade-offs. For example, microbial fermentation achieves higher titers (>100 g/L), whereas ivSEB offers faster reaction rates (hours vs. days) .

Methodological Frameworks

Q. How should researchers formulate hypotheses and design experiments to study L-Arginine’s role in nitric oxide synthesis?

  • Hypothesis Development :

  • Example: “L-Arginine concentration correlates with nitric oxide synthase (NOS) activity in endothelial cells under hypoxic conditions.”
  • Experimental Design : Use siRNA knockdown of NOS isoforms and measure NO metabolites (e.g., nitrite) via HPLC. Control for arginase activity using inhibitors like norvaline .

Q. What statistical approaches are critical for analyzing L-malate production data in fermentation studies?

  • Analysis Workflow :

  • Apply response surface methodology (RSM) to optimize parameters (e.g., pH, temperature). Use principal component analysis (PCA) to disentangle correlated variables (e.g., biomass vs. malate yield) .
  • Report confidence intervals for yield estimates and use bootstrapping to validate small-sample datasets (e.g., n=3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arginine L-malate
Reactant of Route 2
L-Arginine L-malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.